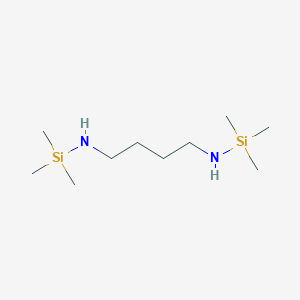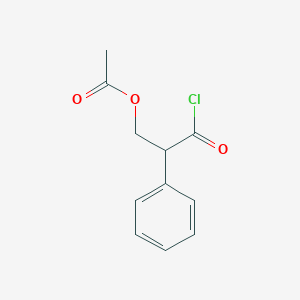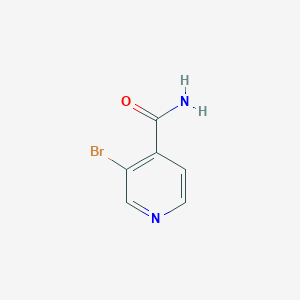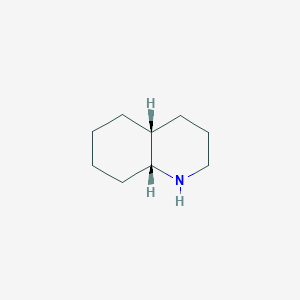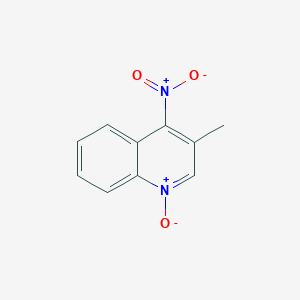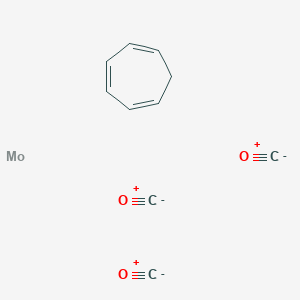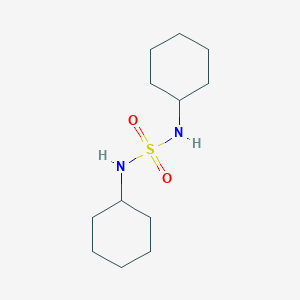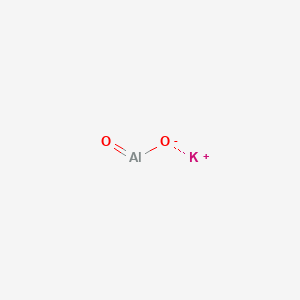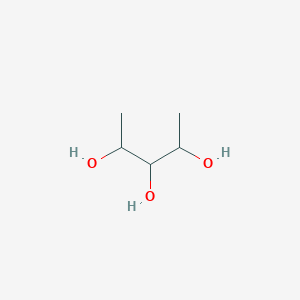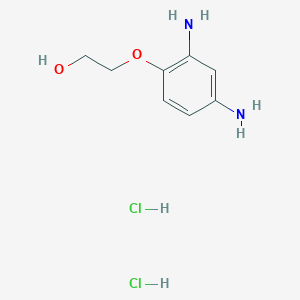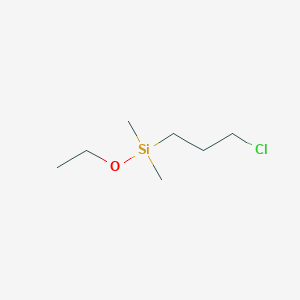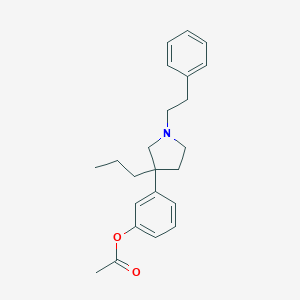
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate, commonly known as PPA, is a synthetic compound that belongs to the class of phenylethanolamines. PPA is a psychoactive substance that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
作用機序
The mechanism of action of PPA is not fully understood. However, it is believed that PPA acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of PPA.
生化学的および生理学的効果
PPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and mood enhancement. PPA has also been shown to increase heart rate and blood pressure, leading to increased energy levels and improved physical performance.
実験室実験の利点と制限
PPA has several advantages as a research tool. It is a potent psychoactive compound that produces reliable and consistent effects, making it a valuable tool for studying the mechanisms of various biological processes. However, PPA also has several limitations as a research tool. It is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, PPA is a controlled substance, and its use in research is subject to strict regulations and guidelines.
将来の方向性
There are several potential future directions for research on PPA. One area of research could focus on the long-term effects of PPA on the body. Another area of research could focus on the potential use of PPA in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanism of action of PPA and its effects on the central nervous system.
合成法
PPA is synthesized by the reaction of 3-(4-hydroxyphenyl)propionic acid with 3-propylpyrrolidine in the presence of acetic anhydride. The resulting compound is then purified by recrystallization to obtain PPA in its pure form.
科学的研究の応用
PPA has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes. PPA has been used in research to study the effects of neurotransmitters, such as dopamine and norepinephrine, on the central nervous system. It has also been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety.
特性
CAS番号 |
13712-53-3 |
|---|---|
製品名 |
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate |
分子式 |
C23H29NO2 |
分子量 |
351.5 g/mol |
IUPAC名 |
[3-[1-(2-phenylethyl)-3-propylpyrrolidin-3-yl]phenyl] acetate |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(21-10-7-11-22(17-21)26-19(2)25)14-16-24(18-23)15-12-20-8-5-4-6-9-20/h4-11,17H,3,12-16,18H2,1-2H3 |
InChIキー |
XMHWCXKJOKIDRC-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC(=O)C |
正規SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC(=O)C |
同義語 |
Acetic acid 3-(1-phenethyl-3-propyl-3-pyrrolidinyl)phenyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



